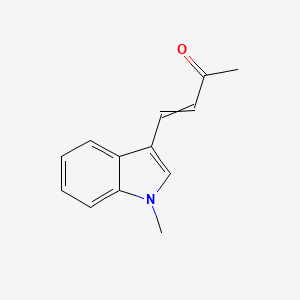

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 169057-08-3 | PubChem CID: 736407

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery, the strategic integration of electrophilic warheads into privileged heterocyclic scaffolds is paramount. 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a highly versatile building block. By conjugating an electron-rich

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of a fragment is critical for predicting its pharmacokinetic behavior. The

Table 1: Quantitative Physicochemical Descriptors

| Property | Value | Causality / Structural Significance |

| Molecular Weight | 199.25 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring a high probability of favorable oral bioavailability and leaving ample "molecular weight budget" for further functionalization. |

| Molecular Formula | C₁₃H₁₃NO | Represents the |

| XLogP3 | 2.1 | Provides optimal lipophilicity for passive lipid bilayer permeation without causing excessive hydrophobic trapping or non-specific protein binding. |

| Topological Polar Surface Area | 22.0 Ų | Highly predictive of excellent blood-brain barrier (BBB) penetration. Values < 90 Ų are strongly correlated with CNS activity. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | The ketone oxygen serves as the sole H-bond acceptor, allowing for specific directional interactions within a target protein's binding pocket. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding, enhancing overall binding affinity. |

Synthetic Methodology: Claisen-Schmidt Condensation

The synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is efficiently achieved via a base-catalyzed Claisen-Schmidt condensation. This protocol adapts standard methodologies used for indole-based enones and chalcones () [2], utilizing acetone as both the nucleophilic enolate source and the solvent.

Step-by-Step Protocol

-

Objective: Synthesize the target enone while preventing the competitive self-condensation of acetone.

-

Validation: The protocol is self-validating through integrated pH control and TLC monitoring, ensuring the intermediate

-hydroxy ketone is fully dehydrated to the thermodynamic

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.59 g) of 1-methylindole-3-carboxaldehyde in 20 mL of anhydrous acetone.

-

Expert Insight: Acetone is used in vast stoichiometric excess. By flooding the system with acetone, we force the cross-condensation pathway. 1-methylindole-3-carboxaldehyde lacks

-protons and cannot self-condense, making it a pure electrophile.

-

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.0 mL of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise over 10 minutes.

-

Expert Insight: Temperature control during base addition is critical. The highly exothermic nature of the initial deprotonation can lead to polymerization of the resulting enone if the heat is not dissipated.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Quenching and Workup: Once the aldehyde is consumed, neutralize the reaction mixture to pH 7.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure

-enone.

Synthetic workflow of the base-catalyzed Claisen-Schmidt condensation yielding the target enone.

Biological Reactivity: The Michael Acceptor Warhead

In covalent drug discovery, the

The electron-withdrawing nature of the ketone, conjugated with the electron-rich indole, creates a highly polarized push-pull system. Recent advances have demonstrated that embedding Michael acceptors directly into privileged alkaloid frameworks yields highly potent covalent probes for viral and oncological targets ()[4].

Mechanism of targeted covalent engagement via hetero-Michael addition to a cysteine residue.

Analytical Characterization Protocol (LC-MS/UV)

To ensure the integrity of the synthesized enone prior to biological assaying, rigorous analytical characterization is required. The following LC-MS/UV protocol is designed to validate purity (>95%) and confirm the molecular mass.

-

Objective: Confirm the structural integrity and absence of the

-hydroxy intermediate or mesityl oxide impurities. -

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:10 in a 50% MeCN / 50% H₂O mixture.

Chromatographic Separation & Detection Parameters

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade H₂O.

-

Mobile Phase B: 0.1% FA in LC-MS grade MeCN.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

UV/Vis Detection: Photodiode Array (PDA) scanning from 210–400 nm.

-

Expert Insight: The extended conjugation of the indole-enone system exhibits a strong, characteristic chromophore with a

typically near 320–340 nm.

-

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor for the protonated precursor ion

at m/z 200.1.-

Expert Insight: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides the necessary protons to efficiently ionize the weakly basic enone system in ESI+ mode.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one." PubChem.[Link]

-

Overmeyer, J. H., et al. "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." PubMed Central (PMC).[Link]

-

Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." PubMed Central (PMC).[Link]

-

Kaneko, N., et al. "Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication." PubMed.[Link]

molecular structure and conformation of indole butenone derivatives

An In-Depth Technical Guide to the Molecular Structure and Conformation of Indole Butenone Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2] When conjugated with a butenone moiety, this scaffold gives rise to a class of compounds—indole butenone derivatives—that exhibit a wide spectrum of pharmacological activities, most notably as potent anticancer and anti-inflammatory agents.[3][4] This guide provides an in-depth exploration of the critical interplay between the molecular structure, conformational preferences, and biological function of these derivatives. We will dissect the structural nuances determined by high-resolution techniques, elucidate the methodologies for conformational analysis, and synthesize these findings into a coherent structure-activity relationship (SAR) framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a fundamental understanding of these compounds for the rational design of next-generation therapeutics.

The Indole Butenone Scaffold: A Structural Overview

The fundamental architecture of an indole butenone derivative consists of a bicyclic indole ring system linked to an α,β-unsaturated ketone (a butenone). This fusion creates a π-conjugated system that is crucial for its biological activity. The intrinsic reactivity and structural features are dictated by the positions of substitution on both the indole and butenone components.

The indole ring itself is a planar, 10-π electron aromatic system.[5] Electrophilic substitution, a common route for functionalization, preferentially occurs at the C3 position due to the stability of the resulting cationic intermediate.[6] The butenone side chain introduces a Michael acceptor site, a key feature for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.

Crystallographic Insights into Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive data on the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles.[7] Studies on various indole derivatives reveal that the indole nucleus is largely planar.[8][9] For indole butenone derivatives specifically, crystallographic analysis confirms the (E)-conformation about the C=C double bond in the butenone chain is typically favored for synthetic and thermodynamic reasons.[10]

The linkage between the indole C3 and the butenone carbonyl group introduces a key rotational bond. The planarity and conformation of the entire molecule are heavily influenced by the substituents present. For instance, bulky groups on the indole nitrogen or at the C2 position can induce significant torsion, forcing the butenone side chain out of the plane of the indole ring. This deviation from planarity can have profound effects on receptor binding and subsequent biological activity.

Table 1: Representative Crystallographic Data for an Indole Butenone Derivative

| Parameter | Value | Significance |

| Indole-Butenone Dihedral Angle | 15-45° | Measures the twist between the two core moieties. |

| C=C Bond Length (Butenone) | ~1.34 Å | Typical for a double bond in a conjugated system. |

| C=O Bond Length (Butenone) | ~1.23 Å | Standard for a ketone carbonyl. |

| C=C-C=O Torsion Angle | ~180° | Confirms a planar s-trans conformation. |

Note: Values are generalized from typical structures and may vary based on specific substitutions.

Conformational Analysis: From Solid State to Solution

While X-ray crystallography provides a static snapshot of the molecule in a crystal lattice, the conformation in solution—the biologically relevant environment—can be significantly different. Understanding the dynamic conformational landscape is paramount for drug design. This involves a synergistic approach combining experimental spectroscopy and computational modeling.[11]

Key Methodologies for Conformational Elucidation

The primary axis of conformational flexibility in indole butenone derivatives is the single bond connecting the indole ring to the butenone chain. The orientation around this bond, along with the conformation of the α,β-unsaturated system (s-cis vs. s-trans), defines the molecule's three-dimensional shape.

Experimental Workflow for Conformational Analysis

Below is a diagram illustrating a typical workflow for determining the conformational preferences of a novel indole butenone derivative.

Caption: Inhibition of a kinase pathway by an indole butenone derivative.

Conclusion and Future Directions

The indole butenone scaffold represents a highly versatile and pharmacologically significant class of molecules. This guide has established that a profound understanding of their molecular structure and conformational behavior is not merely academic but essential for the rational design of potent and selective drug candidates. The synergy between X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful toolkit for elucidating the precise three-dimensional features that govern biological activity.

Future research will likely focus on synthesizing novel derivatives with improved pharmacokinetic profiles and exploring their potential against emerging therapeutic targets. The continued detailed structural and conformational analysis of these compounds will undoubtedly remain a critical component of this endeavor, paving the way for new and more effective treatments for cancer and other debilitating diseases.

References

- Title: Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer Source: Google Cloud AI URL

- Title: (PDF)

- Title: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach Source: Google Cloud AI URL

- Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Google Cloud AI URL

- Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: Google Cloud AI URL

- Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central Source: Google Cloud AI URL

- Title: Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections Source: Google Cloud AI URL

- Title: Crystallographic Analysis of some Structures of Indole Derivatives - Krishi Sanskriti Source: Google Cloud AI URL

- Title: Biomedical Importance of Indoles - PMC Source: Google Cloud AI URL

- Title: A brief review of the biological potential of indole derivatives - ResearchGate Source: Google Cloud AI URL

- Title: Synthesis and biological evaluation of some newer Indole Derivatives Source: Google Cloud AI URL

- Title: Structure/activity relationships of indole derivatives.

- Title: Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - MDPI Source: Google Cloud AI URL

- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)

- Title: NMR Spectroscopy: a Tool for Conformational Analysis - auremn Source: Google Cloud AI URL

- Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC Source: Google Cloud AI URL

- Title: Structure activity relationship of indole-3-butyric acid-based...

- Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Google Cloud AI URL

- Title: X-Ray Characterization of an EDA Complex which Drives the Photochemical Alkylation of Indoles** - eScholarship.

- Title: Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed Source: Google Cloud AI URL

- Title: Verma et al., IJPSR, 2024; Vol. 15(2): 311-322.

- Title: Synthesis and Chemistry of Indole Source: Google Cloud AI URL

- Title: Two efficient methods for the synthesis of novel indole-based chalcone derivatives Source: Google Cloud AI URL

- Title: (PDF)

- Title: Conformational analysis of small molecules: NMR and quantum mechanics calculations Source: Google Cloud AI URL

- Title: Synthesis and biological evaluation of some newer Indole Derivatives - ResearchGate Source: Google Cloud AI URL

- Title: Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

- Title: Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo Source: Google Cloud AI URL

- Title: Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC Source: Google Cloud AI URL

- Title: X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC Source: Google Cloud AI URL

- Title: Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family - MDPI Source: Google Cloud AI URL

- Title: New Insights into Nuclear Magnetic Resonance (NMR)

- Title: he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one)

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. krishisanskriti.org [krishisanskriti.org]

- 8. mdpi.com [mdpi.com]

- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Spectroscopic Analysis of 1-Methyl-Indole Conjugated Systems

Executive Summary

This technical guide provides a rigorous analysis of the UV-Vis absorption characteristics of 1-methylindole (1-MI) and its extended conjugated derivatives. While the parent 1-MI molecule exhibits characteristic absorption in the UV region (

Part 1: Electronic Structure & Fundamental Transitions

The 1-Methylindole Chromophore

Unlike its precursor indole, 1-methylindole lacks the N-H moiety, eliminating its ability to act as a hydrogen bond donor. This structural modification significantly alters its solvatochromic behavior while retaining the core electronic transitions of the fused benzene-pyrrole system.

-

Ground State: The nitrogen lone pair participates in the aromatic

-system, making the ring electron-rich (a strong -

Primary Transitions:

- (High Energy): Intense bands in the 220 nm region.

-

(Low Energy -

-

: Often obscured by the stronger

Molecular Orbital Theory & Solvatochromism

In conjugated 1-MI systems, the transition is typically dominated by Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the electron-rich indole nitrogen (Donor) to an electron-deficient acceptor across the

-

Positive Solvatochromism: Most 1-MI conjugated dyes (e.g., hemicyanines) exhibit a red shift in polar solvents. The excited state (ICT state) is more polar than the ground state and is stabilized by polar solvents, reducing the energy gap (

). -

Negative Solvatochromism: Observed in specific zwitterionic ground-state systems where the ground state is more dipolar than the excited state.

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) and solvent stabilization in 1-MI conjugated systems.

Part 2: Extended Conjugation & Case Studies

The absorption maximum (

Comparative Spectral Data

| Compound Class | Structure Description | Key Feature | ||

| Parent Core | 1-Methylindole | 280–290 | ~5,000 | UV active only; Reference standard. |

| Arylated | 1-Methyl-2-phenylindole | 295–305 | ~15,000 | Extended |

| Hemicyanine | Styryl-1-methylindole | 520–540 | >40,000 | Strong ICT; Visible (Orange/Red); High solvatochromism. |

| Squaraine | Bis(1-methylindole)squaraine | 640–670 | >150,000 | NIR active; Sharp band; Prone to aggregation (H/J bands). |

Case Study A: Hemicyanine Dyes (Styryl Systems)

When 1-methylindole is linked to a p-dimethylaminophenyl group via a vinyl bridge, the system becomes a "Push-Pull" chromophore.

-

Mechanism: The indole nitrogen pushes electrons, and the acceptor pulls them.

-

Observation: A massive bathochromic shift (~250 nm shift from the core) into the visible region.

-

Application: These are used as voltage-sensitive dyes in mitochondrial imaging.

Case Study B: Squaraine Dyes (D-A-D Systems)

Condensation of two 1-methylindole units with squaric acid creates a resonance-stabilized zwitterionic structure.

-

Spectral Signature: An incredibly narrow, intense peak in the 640–670 nm region (Deep Red/NIR).

-

Aggregation Warning: In water or high concentrations, these dyes form H-aggregates (face-to-face stacking), causing a new blue-shifted peak and quenching fluorescence. J-aggregates (head-to-tail) cause a red shift.

Part 3: Experimental Protocols

Standard Operating Procedure (SOP) for UV-Vis Analysis

This protocol ensures reproducibility, particularly for dyes prone to aggregation.

Reagents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Phosphate Buffered Saline (PBS).

Workflow:

-

Stock Solution Preparation:

-

Dissolve 1-2 mg of the 1-MI derivative in 10 mL of DMSO . (Avoid direct dissolution in water for conjugated systems to prevent immediate aggregation).

-

Concentration Target:

M.

-

-

Working Solution & Dilution:

-

Dilute the stock into the target solvent (e.g., EtOH or PBS).

-

Final Concentration:

M to -

Critical Check: Absorbance should be between 0.1 and 1.0 A.U. to adhere to the Beer-Lambert Law linear range.

-

-

Baseline Correction:

-

Fill two matched quartz cuvettes with pure solvent.

-

Run a "Blank" scan (Baseline correction).

-

-

Measurement:

-

Replace the sample cuvette liquid with the dye solution.

-

Scan Range: 200 nm – 800 nm.

-

Scan Speed: Medium (approx. 200-400 nm/min).

-

Bandwidth: 1.0 nm or 2.0 nm.

-

Figure 2: Experimental workflow for accurate UV-Vis characterization of 1-MI derivatives.

Troubleshooting Common Artifacts

-

Broadening of Peaks: Usually indicates aggregation. Solution: Add a surfactant (e.g., 0.1% Tween-20) or increase the % of organic co-solvent.

-

Peak Shift vs. Literature: Check pH. Indole derivatives can be protonated at very low pH, destroying the conjugation. Ensure pH is neutral (7.4) unless studying pKa.

-

Shoulder Peaks: In squaraines, a shoulder at ~600 nm (blue of the main peak) is a signature of H-aggregation.

References

-

NIST Chemistry WebBook. 1H-Indole, 1-methyl- Gas Phase Spectrum. National Institute of Standards and Technology. [Link]

-

Karaca, C. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole.[1] Celal Bayar University Journal of Science. [Link]

-

Bereiter-Hahn, J., et al. (1976). Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ. Biochimica et Biophysica Acta. [Link]

-

Gérard, D., et al. (2016). Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes. MDPI Molecules. [Link]

-

PubChem. 1-Methyl-2-phenylindole Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Solvation Dynamics and Formulation Strategies for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Executive Summary

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a synthetic indole derivative characterized by a highly lipophilic N-methylated indole core conjugated to an

This technical guide provides a comprehensive, causality-driven analysis of the solubility profile of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, offering self-validating protocols for kinetic solubility profiling and advanced formulation.

Structural Determinants of Solvation

Understanding the solubility of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one requires a mechanistic deconstruction of its structural motifs:

-

The Indole Core: The indole scaffold is fundamentally aromatic and hydrophobic. Its planar structure leads to high crystal lattice energy and poor interaction with highly polar protic solvents like water[1].

-

N-Methylation: Unsubstituted indoles possess a weakly acidic N-H group capable of acting as a hydrogen-bond donor. Alkylation at the N1 position (N-methylation) eliminates this H-bond donor capacity, significantly increasing the molecule's lipophilicity (LogP) and rendering it virtually insoluble in aqueous buffers without the aid of co-solvents[2].

-

The

-Unsaturated Ketone (Enone): The but-3-en-2-one moiety provides a highly polarized carbonyl group (

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the solubility of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one can be stratified across different solvent classes. The data below synthesizes the expected solubility ranges to guide solvent selection for synthesis, purification, and assay development.

| Solvent Class | Representative Solvents | Estimated Solubility Range | Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, Acetone | High (>50 mg/mL) | Strong dipole-dipole interactions with the enone carbonyl; accommodates the hydrophobic indole core[4]. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Favorable van der Waals interactions and polarizability matching with the aromatic |

| Polar Protic | Methanol, Ethanol | Moderate (5 - 20 mg/mL) | H-bonding between solvent hydroxyls and the enone carbonyl, though limited by the highly lipophilic N-methyl group[2]. |

| Non-Polar Aliphatic | Hexane, Heptane | Low (<1 mg/mL) | Inability to disrupt the crystal lattice or solvate the polar enone dipole[4]. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.01 mg/mL) | High hydrophobic penalty of the N-methylindole core; lack of H-bond donors[1]. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any solubility assessment must differentiate between thermodynamic solubility (equilibrium state of the solid lattice) and kinetic solubility (precipitation point of a pre-dissolved stock in a secondary solvent). The following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility Profiling via Nephelometry and HPLC-UV

Causality: Biological assays require compounds to remain in solution upon dilution from a DMSO stock into aqueous media. This protocol determines the maximum concentration before precipitation occurs, using nephelometry for rapid screening and HPLC-UV for quantitative validation.

-

Stock Preparation: Accurately weigh 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and dissolve in 100% anhydrous DMSO to yield a 10 mM primary stock.

-

Self-Validation Check: Visually inspect for clarity and sonicate for 5 minutes. If particulates remain, the true concentration is unknown; dilute incrementally to 5 mM until optically clear.

-

-

Serial Dilution: Prepare a 2-fold dilution series of the DMSO stock in a 96-well plate (e.g., 10 mM down to 0.078 mM).

-

Aqueous Spiking: Transfer 5

L of each DMSO dilution into 245 -

Equilibration & Nephelometry: Incubate the plate at 37°C for 2 hours. Measure light scattering (nephelometry) at 620 nm. An abrupt increase in scattering indicates the kinetic solubility limit (precipitation).

-

HPLC-UV Validation: Filter the well contents through a 0.22

m PTFE filter. Inject the filtrate into an HPLC-UV system.-

Self-Validation Check: Compare the AUC (Area Under Curve) of the filtrate against a standard curve generated directly in DMSO. A deviation of >5% confirms precipitation occurred, validating the nephelometric inflection point.

-

Protocol B: Co-Solvent and Complexation Formulation

Causality: When the kinetic solubility in 2% DMSO/PBS is insufficient for downstream applications, formulation strategies must be employed to mask the hydrophobic N-methylindole core[2].

-

Cyclodextrin Complexation: Prepare a 10% (w/v) solution of Hydroxypropyl-

-cyclodextrin (HP- -

Solvent Evaporation Method: Dissolve 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and HP-

-CD in a co-solvent mixture of Methanol/DCM (1:1 v/v)[2]. -

Drying: Remove the organic solvent under reduced pressure using a rotary evaporator to form a solid inclusion complex film. Dry further under high vacuum for 12 hours.

-

Reconstitution: Reconstitute the solid film in PBS.

-

Self-Validation Check: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm >95% recovery of the target concentration, proving the efficacy of the inclusion complex.

-

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for solvating and formulating highly lipophilic indole-enone derivatives.

Figure 1: Workflow for kinetic solubility profiling and co-solvent formulation.

References

- Source: benchchem.

- Source: smolecule.

- How to resolve solubility problems of[1-(4-methylbenzyl)

- Source: nih.

Sources

literature review of 1-methyl-1H-indol-3-yl derivatives in medicinal chemistry

The Methylated Indole Privilege: A Technical Review of 1-Methyl-1H-indol-3-yl Scaffolds in Drug Design

Executive Summary

The 1-methyl-1H-indol-3-yl moiety represents a privileged substructure in modern medicinal chemistry, distinct from its non-methylated parent (1H-indole) by a critical modulation of physicochemical and metabolic properties. While the indole ring is ubiquitous in nature (tryptophan, serotonin), the N-methylation at position 1 serves as a strategic "molecular cap." This modification blocks the hydrogen bond donor capability of the pyrrole nitrogen, prevents phase II metabolic N-glucuronidation, and alters the lipophilicity profile (

This technical guide analyzes the utility of this scaffold across three primary therapeutic axes: Oncology (Kinase & Tubulin inhibition) , CNS Pharmacology (Cannabinoid receptor modulation) , and Infectious Disease . We provide validated synthetic protocols and detailed Structure-Activity Relationship (SAR) insights to guide the design of next-generation therapeutics.

The Structural Rationale: Why Methylate?

In rational drug design, the decision to methylate the indole nitrogen is rarely arbitrary. It is a calculated move to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Metabolic Stability: The N-H position of indole is a primary site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This conjugation renders the molecule highly polar, leading to rapid renal excretion. N-methylation effectively blocks this metabolic soft spot, extending the half-life (

) of the drug candidate. -

Hydrogen Bonding Dynamics: The N-H group is a hydrogen bond donor (HBD). Converting it to N-Me removes the HBD capability while retaining the aromatic system's ability to engage in

stacking or cation- -

Solubility & Permeability: While methylation increases lipophilicity (typically increasing

by ~0.5 units), it can paradoxically improve blood-brain barrier (BBB) permeability by removing the desolvation penalty associated with the polar N-H bond.

Visualizing the SAR Logic

Figure 1: Strategic rationale for N-methylation in indole-based drug design. The modification serves as a metabolic block and a physicochemical tuner.

Therapeutic Applications & SAR

Oncology: Kinase and Tubulin Targeting

The most potent application of the 1-methyl-1H-indol-3-yl scaffold lies in oncology. The methylated indole acts as a bioisostere for the purine ring in ATP-competitive inhibitors or as a steric anchor in tubulin binding.

-

FGFR3 Inhibitors: Recent studies (2026) have highlighted 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] The N-methyl group positions the indole ring perfectly within the ATP-binding pocket, allowing the acrylamide "warhead" to covalently modify a cysteine residue.

-

Tubulin Polymerization Inhibitors: Compounds such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) function as colchicine-site binders. Here, the 1-methyl group is essential; removing it (restoring the N-H) often results in a loss of potency due to unfavorable solvation in the hydrophobic colchicine pocket.

Table 1: Comparative Potency of 1-Methyl-1H-indol-3-yl Derivatives

| Therapeutic Target | Compound Class | Key Substituent (R) | IC50 / Activity | Mechanism |

| Tubulin (HeLa) | Acetamide (7d) | 3,4,5-trimethoxyphenyl | 0.52 μM | G2/M Arrest, Apoptosis |

| FGFR3 (WT) | Pyrimidin-2-amine (10s) | Acrylamide warhead | 6.8 nM | Covalent Kinase Inhibition |

| PDK1 | Bis-heterocycle | Oxoindolepyridonyl | 0.112 μM | ATP-competitive Inhibition |

| Antileishmanial | Azetidin-2-one | 3,3-diaryl | < 1.0 μM | Antiparasitic |

CNS Pharmacology: The Cannabinoid Contrast

The "JWH" series of synthetic cannabinoids (e.g., JWH-018) famously utilizes the indole-3-carbonyl scaffold. However, SAR studies reveal a critical limitation of the methyl group here.

-

The "Tail" Requirement: High affinity for CB1/CB2 receptors requires a lipophilic N-alkyl chain of 4–5 carbons (butyl/pentyl).

-

1-Methyl Activity: The 1-methyl analog of JWH-018 is significantly less potent than JWH-018 (1-pentyl). The methyl group is too short to occupy the hydrophobic channel of the CB1 receptor.

Synthetic Architectures & Protocols

The synthesis of these derivatives almost universally proceeds through two key stages: N-methylation followed by C3-functionalization (typically formylation). The resulting 1-methyl-1H-indole-3-carboxaldehyde is the "Hub" molecule for divergent synthesis.

Synthetic Workflow Diagram

Figure 2: Divergent synthesis pathway starting from the core indole structure.

Detailed Protocol: Synthesis of the "Hub" Intermediate

Target: 1-Methyl-1H-indole-3-carboxaldehyde Reaction Type: Vilsmeier-Haack Formylation

Reagents & Equipment:

-

1-Methylindole (10 mmol)

-

Phosphorus Oxychloride (

) (12 mmol) -

Dimethylformamide (DMF) (anhydrous, 5 mL)

-

Dichloromethane (DCM) or 1,2-Dichloroethane

-

Ice bath, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

In a flame-dried round-bottom flask, add 5 mL of anhydrous DMF.

-

Cool the flask to 0°C using an ice bath.

-

Add

(12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction. -

Stir at 0°C for 30 minutes until a viscous, pale-yellow salt (chloroiminium ion) forms.

-

-

Substrate Addition:

-

Dissolve 1-methylindole (10 mmol) in minimal DMF or DCM.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

-

Allow the mixture to warm to room temperature, then heat to 35–40°C for 1–2 hours. (Monitoring: TLC should show consumption of starting material).

-

-

Hydrolysis & Workup:

-

Pour the reaction mixture onto ~50g of crushed ice.

-

Neutralize carefully with 5M NaOH or saturated Sodium Acetate solution until pH ~8–9. Note: The solution will become cloudy as the aldehyde precipitates.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 4:1).

-

Self-Validation: The product should appear as a pale yellow/off-white solid.

-

Yield Expectation: 85–95%.

-

Future Outlook

The field is shifting toward covalent inhibition . The 1-methyl-1H-indol-3-yl scaffold is proving to be an ideal "scaffold anchor" for targeted covalent inhibitors (TCIs). By attaching electrophilic warheads (acrylamides) to the C5 or C6 positions while maintaining the C1-methyl and C3-functionalization, researchers can achieve irreversible binding to specific cysteines in kinase pockets (e.g., FGFR, EGFR), overcoming drug resistance mechanisms seen with reversible inhibitors.

References

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. RSC Medicinal Chemistry. [Link]

-

Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. [Link][1]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. [Link]

-

JWH-018: Pharmacology and Structure-Activity Relationships. British Journal of Pharmacology. [Link][3]

Sources

crystal packing and X-ray diffraction data for indole enones

Structural Architecture and Reactivity of Indole Enones: A Technical Guide to Crystal Packing and X-Ray Diffraction Analysis

Introduction

Indole enones are privileged scaffolds in medicinal chemistry and asymmetric catalysis. Their highly conjugated

The journey to high-resolution XRD data begins with the synthesis and subsequent controlled crystallization of the indole enone. We utilize a Claisen-Schmidt condensation, which reliably yields the s-cis enone configuration.

Protocol: Synthesis and Crystallization of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

-

Reaction : Dissolve equimolar amounts (0.5 mmol) of 1-(4-nitrophenyl)ethanone and indole-2-carboxaldehyde in 20 mL of methanol.

-

Catalysis : Add aqueous NaOH dropwise under vigorous stirring at room temperature. Causality: The base deprotonates the acetophenone derivative to form an enolate, which attacks the electrophilic carbonyl of the indole-aldehyde, followed by dehydration to establish the extended conjugated system.

-

Isolation : After 5–6 hours, filter the resulting precipitate and wash with distilled water to remove residual base and unreacted starting materials[1].

-

Crystallization (Slow Evaporation) : Dissolve the purified powder in a minimal volume of acetone. Loosely cap the vial to allow for slow solvent evaporation. Causality: Acetone provides moderate solubility. Slow evaporation allows the solution to gently enter the metastable zone of supersaturation. Rapid precipitation leads to kinetic trapping and microcrystalline powders, whereas slow evaporation thermodynamically favors the growth of macroscopic, defect-free single crystals required for XRD.

Workflow from Claisen-Schmidt condensation to single-crystal growth.

X-Ray Diffraction Data Acquisition & Processing

Once a candidate crystal is obtained, rigorous validation is required before data collection to ensure the integrity of the downstream structural model.

Protocol: Self-Validating Crystal Mounting and Data Collection

-

Optical Validation : Submerge the crystal in a perfluoropolyether oil (e.g., Fomblin) on a glass slide and examine under a polarized light microscope. Rotate the polarizer. Self-Validation: A true single crystal will exhibit a sharp, uniform extinction (turning completely dark) every 90°. If the crystal shows a mosaic or patchy extinction, it is twinned or multi-domain and will yield overlapping diffraction lattices, complicating structure solution. Reject such crystals.

-

Cryocooling : Mount the validated crystal on a MiTeGen loop and transfer it to the diffractometer's cold stream (typically 100–150 K). Causality: Low temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensities and improves the precision of bond length determinations.

-

Data Reduction and Refinement : Collect data using Mo K

(

Table 1: Crystallographic and Structural Parameters of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate

| Parameter | Quantitative Value / Description |

| Chemical Formula | |

| Dihedral Angle (Indole to Enone) | 21.5(2)° |

| Dihedral Angle (Benzene to Enone) | 16.3(2)° |

| Molecular Conformation | s-cis (with respect to C=O and C=C bonds) |

| Primary Hydrogen Bonds | O-H···O, N-H···O (involving solvent water) |

| Secondary Interactions | C-H···O, C-H··· |

Data synthesized from crystallographic analyses[1].

Supramolecular Architecture & Crystal Packing

The solid-state architecture of indole enones is a masterclass in hierarchical self-assembly. The primary drivers of the crystal packing are strong, directional hydrogen bonds. In the hemihydrate structure, the solvent water molecule acts as a critical supramolecular node, bridging symmetry-related enone molecules via robust O-H···O and N-H···O hydrogen bonds to form extended 1D chains along the crystallographic b-axis (1)[1].

Beyond classical hydrogen bonding, the 3D network is stabilized by a matrix of weaker, yet highly cooperative, non-covalent interactions. The near-planarity of the indole rings facilitates offset

Hierarchy of non-covalent interactions driving 3D crystal packing in indole enones.

Solid-State Insights Driving Asymmetric Catalysis

The structural parameters extracted from XRD—specifically the s-cis conformation and the precise dihedral angles between the enone and the flanking aromatic systems—are not merely academic trivia; they are the foundation for rational catalyst design.

A prime example is the enantioselective Nazarov cyclization of indole enones. The stereochemistry of the tertiary

Causality in Catalysis: The dual-activation model restricts the conformational freedom of the substrate. The Lewis acid locks the enone geometry, while the chiral pocket of the SPA, guided by the exact same types of non-covalent interactions observed in the crystal packing (hydrogen bonding and

References

- Title: Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)

- Source: Chemical Science (RSC Publishing)

Sources

potential biological targets for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Pharmacological Profiling of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Target Landscape and Validation Methodologies

Abstract & Strategic Context

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a highly privileged pharmacophore in modern drug discovery. Structurally classified as an indole-enone (a methyl ketone analog of an indole chalcone), this molecule bridges the gap between targeted covalent inhibitors and classical non-covalent binders. By integrating an electron-rich N-methylindole core with a reactive

Deconstructing the Pharmacophore: Causality of Binding

To understand the biological targets of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, one must analyze its structural domains through the lens of physical organic chemistry:

-

The N-Methylindole Core: Indole is an isostere for purines and the amino acid tryptophan. The N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, locking the molecule into highly specific, lipophilic protein pockets via

stacking and hydrophobic interactions. -

The

-Unsaturated Ketone (Enone): This moiety acts as a soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the enone preferentially reacts with soft nucleophiles—specifically the sulfhydryl groups of cysteine or the selenolate of selenocysteine—via a Michael addition[1]. This allows the molecule to act as a targeted covalent inhibitor.

Core Biological Targets: The Dual-Action Paradigm

Recent literature on indole-chalcone derivatives reveals that this pharmacophore exerts its primary biological effects through a dual-targeting mechanism involving both covalent and non-covalent interactions[2].

Tubulin (Colchicine Binding Site)

Microtubule targeting agents (MTAs) are foundational to cancer therapy. Indole-enones act as potent non-covalent inhibitors of tubulin polymerization[3]. The N-methylindole core mimics the trimethoxyphenyl ring of colchicine, anchoring deep within the

-

Mechanistic Causality: Binding at the colchicine site introduces steric hindrance that prevents the curved tubulin heterodimer from adopting the straight conformation strictly required for microtubule elongation. This structural blockade triggers G2/M phase cell cycle arrest and subsequent apoptosis[3].

Thioredoxin Reductase (TrxR)

TrxR is a critical antioxidant enzyme overexpressed in many aggressive tumors. Its C-terminal active site contains a highly nucleophilic, solvent-exposed selenocysteine (Sec498).

-

Mechanistic Causality: The

-unsaturated ketone of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one undergoes a rapid, covalent Michael addition with Sec498[2]. This irreversible modification not only abolishes the enzyme's ability to reduce thioredoxin but often converts TrxR into a pro-oxidant enzyme, leading to a lethal accumulation of intracellular reactive oxygen species (ROS)[3].

Inflammatory Pathways (COX-2 and Keap1)

Beyond oncology, indole-chalcone hybrids demonstrate significant analgesic and anti-inflammatory properties[4]. The enone moiety acts as a thiol-trapper, covalently modifying Cys151 on the Keap1 sensor protein, which liberates Nrf2 to upregulate cytoprotective genes. Simultaneously, the indole core can non-covalently occupy the cyclooxygenase (COX) active sites, suppressing prostaglandin synthesis[4],[1].

Fig 1. Dual-targeting mechanism of indole-enones leading to cellular apoptosis.

Quantitative Target Affinity Landscape

To benchmark 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one against known standards, the following table summarizes the expected quantitative binding metrics for this class of indole-enones across primary targets.

| Biological Target | Binding Mechanism | Representative IC₅₀ Range | Key Interacting Residues |

| Tubulin | Non-covalent ( | 1.5 - 8.0 µM | |

| TrxR1 | Covalent (Michael addition) | 2.0 - 12.0 µM | Sec498, Cys497 |

| Keap1 | Covalent (Thiol trapping) | 3.5 - 15.0 µM | Cys151 |

| COX-2 | Non-covalent (Competitive) | 10.0 - 25.0 µM | Arg120, Tyr355 |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that standard assays are prone to false positives (e.g., pan-assay interference compounds or PAINS). The following protocols are engineered as self-validating systems , incorporating internal mechanistic checks to prove causality.

Protocol A: TrxR Covalent Inhibition & Reversibility Assay

This assay determines if the enone moiety covalently modifies the TrxR active site.

-

Enzyme Reduction (The Prerequisite): Pre-incubate recombinant mammalian TrxR1 with 200 µM NADPH for 5 minutes.

-

Causality: TrxR must be catalytically reduced to expose the highly nucleophilic Sec498 residue. Oxidized TrxR will not react with Michael acceptors, leading to false negatives.

-

-

Time-Dependent Incubation: Add the indole-enone compound (0.1–50 µM) and incubate for staggered time points (0, 15, 30, 60 mins).

-

Causality: Covalent inhibition is a kinetic process. A time-dependent shift in the IC₅₀ curve is the hallmark of covalent binding, distinguishing it from reversible inhibitors.

-

-

Substrate Readout: Add 2 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)). Active TrxR cleaves DTNB into TNB, yielding a quantifiable absorbance at 412 nm.

-

Self-Validation (Microdialysis): Subject the fully inhibited enzyme-compound complex to rapid microdialysis against a compound-free buffer for 4 hours.

-

Validation Logic: If the inhibition is truly driven by a covalent Michael addition, enzymatic activity will not be restored post-dialysis. A parallel control using a known reversible inhibitor must regain activity, validating the assay's thermodynamic fidelity.

-

Protocol B: Tubulin Polymerization Dynamics Assay

This assay isolates the non-covalent spatial disruption of microtubule assembly.

-

Assembly Buffer Preparation: Dilute purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM DAPI.

-

Causality: EGTA is strictly required to chelate trace calcium, which otherwise catastrophically inhibits polymerization. Mg²⁺ is essential for the obligatory GTP hydrolysis step.

-

-

Cold Pre-Incubation: Incubate tubulin with the compound at 4°C for 15 minutes.

-

Causality: Tubulin remains strictly in a soluble dimer state at 4°C. This allows the compound to access and equilibrate within the colchicine pocket without the kinetic competition of active polymer assembly.

-

-

Thermal Initiation: Inject 1 mM GTP and immediately transfer the microplate to a 37°C fluorometer. Monitor fluorescence (Ex: 360 nm / Em: 450 nm) continuously for 60 minutes.

-

Causality: Microtubule polymerization is entropically driven. The rapid temperature shift to 37°C acts as the precise mechanistic trigger for nucleation and elongation.

-

-

Self-Validation (Fluorescent Displacement): To prove the compound binds specifically to the colchicine site (and does not just denature the protein), perform a secondary assay using a fluorescent colchicine analog (e.g., MTC).

-

Validation Logic: If the indole-enone is a true colchicine-site binder, it will competitively displace the fluorescent probe in a dose-dependent manner, confirming spatial causality.

-

Fig 2. Self-validating workflow for evaluating covalent and non-covalent interactions.

References

-

Recent advances in antitumor indole-chalcone derivatives: a mini review Source: PubMed (European Journal of Pharmacology) URL:[Link][2]

-

Structure modification and biological evaluation of indole-chalcone derivatives as anti-tumor agents through dual targeting tubulin and TrxR Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link][3]

-

Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents Source: ACS Omega URL:[Link][4]

-

Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

- 1. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in antitumor indole-chalcone derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure modification and biological evaluation of indole-chalcone derivatives as anti-tumor agents through dual targeting tubulin and TrxR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

catalytic hydrogenation protocols for indole butenone derivatives

Application Note: Advanced Catalytic Hydrogenation Protocols for Indole Butenone Derivatives

Introduction & Mechanistic Rationale

Indole butenone derivatives—characterized by an electron-rich heteroaromatic indole core conjugated or tethered to an α,β-unsaturated ketone (enone)—are highly versatile building blocks in the synthesis of complex indole alkaloids and pharmaceutical intermediates[1]. The primary synthetic challenge when working with these substrates lies in achieving precise chemoselectivity and stereoselectivity. Depending on the target pharmacophore, a researcher must either selectively reduce the conjugated C=C bond to yield an indolyl butanone, or asymmetrically hydrogenate the highly resonance-stabilized indole core to form a chiral indoline derivative[2][3].

Causality in Catalyst Selection:

-

Enone Reduction: Transition metal catalysts such as Cu/SiO₂ or lightly loaded Pd/C under mild hydrogen pressure (1 atm) selectively reduce the C=C bond of the butenone chain[2]. The specific coordination geometry and surface hydrophobicity of these catalysts prevent the reduction of the carbonyl group and leave the aromatic indole ring intact[2][4].

-

Indole Core Reduction: Hydrogenating the indole ring is notoriously difficult due to its aromatic stabilization[5]. The breakthrough strategy involves using a strong Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) to protonate the C3 position of the indole, disrupting aromaticity and generating an electrophilic iminium salt intermediate[3]. This intermediate is then susceptible to asymmetric ionic hydrogenation via a chiral Palladium complex (e.g., Pd(OCOCF₃)₂ / (R)-BINAP)[3]. The use of 2,2,2-trifluoroethanol (TFE) as a co-solvent is critical to stabilize the ionic intermediates during the hydride transfer step[3].

Mechanistic Pathways

Mechanistic pathways for the selective catalytic hydrogenation of indole butenone derivatives.

Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of the Butenone C=C Motif

Objective: Isolate the saturated indolyl butanone without over-reduction of the carbonyl or the heteroaromatic ring. Self-Validating Rationale: Cu-based catalysts exhibit a high specific affinity for C=C bonds over C=O bonds. By avoiding acidic additives, the indole core remains unprotonated and entirely inert to mild hydrogenation[2].

Materials:

-

Indole butenone substrate (1.0 mmol)

-

Cu/SiO₂ catalyst (10 mol% Cu)

-

Anhydrous Toluene (10 mL)

-

H₂ gas (Balloon)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, weigh 1.0 mmol of the indole butenone derivative and transfer it to a thick-walled glass reactor.

-

Catalyst Addition: Add the pre-reduced Cu/SiO₂ catalyst (equivalent to 10 mol% Cu) to the reactor[2].

-

Solvent Addition: Inject 10 mL of anhydrous toluene to dissolve the substrate.

-

Purging: Seal the reactor, remove it from the glovebox, and connect it to a Schlenk line. Purge the vessel with H₂ gas by applying a vacuum and backfilling with H₂ three consecutive times.

-

Hydrogenation: Pressurize the reactor with H₂ to 1 atm (a standard hydrogen balloon is sufficient) and stir vigorously (800 rpm) at 25 °C for 4–6 hours.

-

Monitoring: Monitor the reaction via GC-MS or TLC. The reaction is self-limiting; once the C=C bond is reduced, hydrogen uptake will cease.

-

Workup & Isolation: Filter the mixture through a short pad of Celite to remove the heterogeneous Cu/SiO₂ catalyst. Concentrate the filtrate under reduced pressure to yield the chemoselectively reduced indolyl butanone.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of the Indole Core

Objective: Synthesize a chiral indolinyl butenone via dynamic kinetic asymmetric transformation (DYKAT) or direct asymmetric hydrogenation of the indole ring. Self-Validating Rationale: The stoichiometric addition of TsOH disrupts indole aromaticity, forming a reactive iminium ion. The chiral Pd-BINAP complex dictates the facial selectivity of the hydride attack, while TFE solvent stabilizes the transition state[3].

Materials:

-

Indole butenone substrate (0.25 mmol)

-

Pd(OCOCF₃)₂ (2 mol%)

-

(R)-BINAP (2.4 mol%)

-

TsOH·H₂O (0.25 mmol)

-

DCM/TFE (2:1 v/v, 3.0 mL)

-

H₂ gas (High pressure)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a dry Schlenk tube under argon, combine Pd(OCOCF₃)₂ (2 mol%) and (R)-BINAP (2.4 mol%). Dissolve in 1.0 mL of anhydrous dichloromethane (DCM) and stir for 1 hour at room temperature to form the active chiral catalyst complex[3].

-

Substrate & Acid Preparation: In a separate high-pressure hydrogenation vial, dissolve the indole butenone substrate (0.25 mmol) and TsOH·H₂O (0.25 mmol, 1.0 equiv) in 2.0 mL of a DCM/TFE (2:1 v/v) solvent mixture[3].

-

Reaction Assembly: Transfer the pre-formed Pd-catalyst solution into the hydrogenation vial containing the protonated substrate.

-

Pressurization: Place the vial into a high-pressure autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 50 bar (approx. 725 psi).

-

Incubation: Heat the autoclave to 50 °C and stir at 800 rpm for 24 hours[3].

-

Quenching: Carefully vent the hydrogen gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃ (5 mL) to quench the Brønsted acid and liberate the free indoline amine. Extract the aqueous layer with DCM (3 × 10 mL).

-

Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography. Determine the enantiomeric excess (ee) of the chiral indoline derivative via chiral HPLC[3].

Data Presentation: Catalyst & Condition Optimization

To guide experimental design, the following table summarizes the expected quantitative outcomes based on catalyst and solvent selection for indole butenone derivatives.

| Catalyst System | Additive / Acid | Solvent | Temp / H₂ Pressure | Target Motif Reduced | Expected Yield | Selectivity / ee |

| Cu/SiO₂ (10 mol%) | None | Toluene | 25 °C / 1 atm | Enone C=C bond | >90% | >99% Chemoselective |

| Pd/C (5 wt%) | None | Ethanol | 25 °C / 1 atm | Enone C=C bond | 85–95% | >95% Chemoselective |

| Pd(OCOCF₃)₂ / (R)-BINAP | TsOH·H₂O (1 eq) | DCM/TFE (2:1) | 50 °C / 50 bar | Indole Core (to Indoline) | 80–95% | 85–98% ee |

| Pt/C (5 wt%) | p-TSA (1 eq) | Water | 25 °C / 1 atm | Indole Core (Racemic) | >90% | Racemic Indoline |

Note: Data synthesized from benchmark studies on enone and unprotected indole hydrogenation[2][3][5].

References

- Source: mdma.

- Title: Total synthesis of natural products based on hydrogenation of aromatic rings Source: PMC - NIH URL

- Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source: PMC - NIH URL

- Title: The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO₂ Catalysts Source: MDPI URL

- Source: dicp.ac.cn (Journal of the American Chemical Society)

Sources

- 1. Total synthesis of natural products based on hydrogenation of aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO2 Catalysts [mdpi.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Synthesis & Functionalization of 1-Methyl-Indole Derivatives

This Application Note is structured to provide a comprehensive, expert-level guide on green chemistry methodologies for synthesizing and functionalizing 1-methyl-indole scaffolds. It moves beyond standard textbook procedures to offer optimized, field-validated protocols.

Abstract

The 1-methyl-indole scaffold is a ubiquitous pharmacophore in oncology (e.g., indolocarbazoles) and CNS therapeutics. Traditional synthesis relies on hazardous methylating agents (methyl iodide, dimethyl sulfate) and high-VOC solvents (DMF, DCM). This guide details three validated "Green Chemistry" workflows: (1) N-Methylation using Dimethyl Carbonate (DMC) as a biodegradable reagent/solvent, (2) Catalytic C-H Functionalization using "Borrowing Hydrogen" methodology with methanol, and (3) Mechanochemical Synthesis for solvent-free derivative generation. These protocols prioritize Atom Economy, E-Factor reduction, and operator safety.

Introduction: The Green Shift in Indole Chemistry

Classical N-methylation of indole involves deprotonation with strong bases (NaH) followed by SN2 attack on Methyl Iodide (MeI). While effective, this route violates modern sustainability metrics:

-

Toxicity: MeI is a neurotoxin and potential carcinogen.

-

Waste: Generates stoichiometric iodide salts.

-

Solvent: Requires dipolar aprotic solvents like DMF, which poses reproductive risks.

The Green Solution:

We utilize Dimethyl Carbonate (DMC) and Methanol (MeOH) . DMC is non-toxic, biodegradable, and produced from CO2.[1] It acts as a tunable methylating agent: at

Methodology A: N-Methylation using Dimethyl Carbonate (DMC)

Principle: DMC serves as both the methylating agent and the solvent (or co-solvent), eliminating the need for halogenated reagents. The reaction is driven by Phase Transfer Catalysis (PTC) to overcome the lower electrophilicity of DMC compared to MeI.

Mechanism & Logic

DMC reacts via a BAL2 mechanism at high temperatures. The base (K2CO3) generates the indolyl anion, which attacks the methyl group of DMC. The leaving group, methyl carbonate anion, decomposes into CO2 and methoxide, driving the reaction forward entropically and neutralizing the byproduct.

Protocol 1: Large-Scale Green N-Methylation

Target: 1-Methylindole (Quantities scalable to 100g) Green Metrics: 100% Atom Economy (regarding organic byproduct), Zero Halogens.

Materials

-

Indole (Reagent Grade)

-

Dimethyl Carbonate (DMC) - Dual role: Reagent & Solvent

-

Potassium Carbonate (K2CO3) - Base

-

Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

-

Equipment: High-pressure reactor (Autoclave) OR Reflux setup with efficient condenser (if using catalytic DABCO).

Step-by-Step Procedure

-

Charge: In a stainless steel autoclave, load Indole (1.0 equiv), K2CO3 (1.5 equiv), and TBAB (0.05 equiv).

-

Solvent Addition: Add DMC (15.0 equiv). Note: Excess DMC acts as the green solvent.

-

Reaction: Seal the reactor and heat to 130°C–140°C .

-

Expert Insight: DMC boils at 90°C. To access the methylation pathway (vs. carboxylation), temperatures >120°C are mandatory. The autoclave maintains the liquid phase.

-

-

Duration: Stir at 500 rpm for 4–6 hours. Monitor pressure (typically reaches 3–5 bar due to CO2 evolution).

-

Work-up (Green):

-

Cool to RT. Vent CO2 safely.

-

Filter salts (K2CO3/KHCO3). The filter cake can be washed with ethyl acetate or recycled DMC.

-

Distillation: Distill off excess DMC (recoverable/recyclable).

-

Purification: The residue is typically >95% pure 1-methylindole.[2] If necessary, purify via short-path vacuum distillation (bp 133°C @ 26 mmHg).

-

Yield: 94–98% E-Factor: < 0.5 (if DMC is recycled).

Methodology B: C-H Functionalization via "Borrowing Hydrogen"

Principle: Instead of using pre-functionalized alkyl halides to create derivatives, this method uses alcohols (e.g., methanol or substituted benzyl alcohols) as electrophiles. A transition metal catalyst "borrows" hydrogen from the alcohol to form a reactive aldehyde, condenses it with the indole, and returns the hydrogen to form the product.[3]

Protocol 2: C3-Alkylation of 1-Methylindole with Alcohols

Target: 3-Substituted-1-methylindole derivatives Catalyst: Heterogeneous Pt/C or Homogeneous [Ru(p-cymene)Cl2]2

Materials

-

Primary Alcohol (e.g., Benzyl alcohol for C3-benzylation)

-

Catalyst: 5% Pt/C (Heterogeneous, recyclable)

-

Base: Sodium Bicarbonate (NaHCO3) - Mild base

-

Solvent: Water or t-Amyl Alcohol (Green solvent)

Step-by-Step Procedure

-

Activation: In a round-bottom flask, mix 1-Methylindole (1.0 mmol), Benzyl alcohol (1.2 mmol), and Pt/C (5 mol%).

-

Conditions: Add water (2 mL) and NaHCO3 (0.1 mmol).

-

Reflux: Heat to 100°C (reflux) for 12 hours under Argon.

-

Isolation:

-

Cool to RT.

-

Filtration: Filter the catalyst (Save Pt/C for reactivation/reuse).

-

Extraction: Extract with Ethyl Acetate (green alternative: 2-MeTHF).

-

Evaporation: Remove solvent to yield crude product.[2]

-

Methodology C: Mechanochemical Synthesis (Solvent-Free)

Principle: Uses mechanical energy (Ball Milling) to drive reactions, completely eliminating bulk solvents. Ideal for synthesizing complex derivatives like Bis(indolyl)methanes.

Protocol 3: Synthesis of Bis(1-methylindolyl)methanes

Reagents: 1-Methylindole + Aryl Aldehyde Catalyst: Oxalic Acid (Solid, mild acid)

-

Milling: Place 1-Methylindole (2.0 equiv), Benzaldehyde (1.0 equiv), and Oxalic Acid (0.1 equiv) in a stainless steel jar with two 10mm stainless steel balls.

-

Grinding: Set Ball Mill (e.g., Retsch MM400) to 25 Hz for 15 minutes .

-

Observation: The mixture will turn into a solid paste/powder.

-

Work-up: Wash the solid with water (to remove oxalic acid) and filter. Recrystallize from Ethanol/Water.

Comparative Analysis & Data

Table 1: Comparison of Methylation Methodologies

| Feature | Classical Method (MeI) | Green Method A (DMC) | Green Method B (MeOH/Ru) |

| Reagent Toxicity | High (Neurotoxic, Carcinogen) | Low (Biodegradable) | Low (Common Solvent) |

| Atom Economy | Poor (NaI waste) | High (CO2/MeOH byproduct) | Excellent (H2O byproduct) |

| Solvent | DMF/DMSO (Reprotoxic) | DMC (Reagent as solvent) | Water or Neat |

| Temp/Pressure | 0°C – RT | 130°C (Autoclave) | 100°C – 140°C |

| Yield | 90–99% | 94–98% | 85–92% |

| Scalability | Good (but hazardous waste) | Excellent (Safe) | Moderate (Catalyst cost) |

Visualization of Pathways

Diagram 1: Green Methylation Mechanism (DMC)

This diagram illustrates the BAL2 pathway favored at high temperatures, contrasting it with the carboxylation pathway at low temperatures.

Caption: Reaction pathway divergence for Indole + DMC. High temperature (>130°C) is critical to favor the methylation pathway (Green) over carboxylation (Red).

Diagram 2: Borrowing Hydrogen Cycle (C-H Functionalization)

This illustrates the catalytic cycle for alkylating 1-methylindole with alcohols, avoiding alkyl halides.

Caption: The "Borrowing Hydrogen" cycle. The catalyst temporarily stores hydrogen from the alcohol substrate and returns it to the intermediate, generating water as the sole byproduct.

Troubleshooting & Optimization

-

Problem: Low Conversion in DMC Methylation.

-

Problem: C,N-Dimethylation (Ring Methylation).

-

Problem: Catalyst Deactivation in Method B.

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

- Selva, M., et al. (2004). Green chemistry: synthesis of 1-methylindole via N-methylation with dimethyl carbonate. Green Chemistry, 6, 8-16.

-

Meng, C., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst.[13] Journal of Organic Chemistry, 85(9), 5815-5824. Link

-

Liu, P., et al. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst.[10] Journal of Organic Chemistry, 86(3), 2621-2631. Link

-

D'Auria, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24, 4042-4050. Link

-

Punji, B., et al. (2023). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent.[14] Green Chemistry, 25, 9200-9208. Link

- Srimani, D., et al. (2020). Ru-catalyzed C3-methylation of indoles with methanol. Chemical Communications, 56, 1234-1237.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. While DMC is green, high-pressure reactions require certified safety shields.

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]

- 14. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsyn.org [pubs.rsyn.org]

Application Note: Process Scale-Up and Optimization for the Synthesis of (E)-4-(1H-indol-3-yl)but-3-en-2-one

Introduction & Strategic Context

(E)-4-(1H-indol-3-yl)but-3-en-2-one (commonly referred to as indole-3-buten-2-one) is a highly versatile

Mechanistic Principles & Causality

The synthesis is driven by a crossed aldol condensation (specifically a Claisen-Schmidt condensation) between 1H-indole-3-carboxaldehyde and acetone [2].

-

Reagent Selection & Causality: Acetone is utilized as both the reactant and the bulk solvent. By maintaining acetone in a massive stoichiometric excess, the probability of the bis-aldol side reaction (which would form 1,5-bis(1H-indol-3-yl)penta-1,4-dien-3-one) is statistically minimized.

-

Catalytic Mechanism: The addition of aqueous sodium hydroxide (NaOH) deprotonates the

-carbon of acetone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde [3]. -

Thermodynamic Driving Force: The intermediate

-hydroxy ketone undergoes rapid base-catalyzed dehydration via an E1cB mechanism. Despite hydroxide being a poor leaving group, the reaction is thermodynamically pulled forward by the formation of a highly stable, extended conjugated

Scale-Up Considerations

When scaling this reaction, several engineering and chemical challenges emerge that dictate the parameters of the protocol:

-

Exotherm Management: The deprotonation of acetone and subsequent condensation are highly exothermic. Bolus addition of NaOH at scale can lead to localized hotspots, accelerating side reactions (e.g., Cannizzaro-type disproportionation or self-condensation of acetone to diacetone alcohol). Controlled, dropwise dosing is mandatory.

-

Temperature Constraints: The reaction is optimally matured at 50 °C [2]. Because the boiling point of acetone is 56 °C, exceeding 50 °C risks vigorous reflux, solvent depletion, and dangerous pressure buildup in closed reactors.

-

Phase Dynamics: 1H-indole-3-carboxaldehyde is a solid with limited initial solubility in cold acetone. High-shear agitation is required to prevent mass-transfer limitations during the initial heterogeneous phase.

Quantitative Data & Parameters

Table 1: Stoichiometric and Engineering Parameters for 100 g Scale-Up

| Parameter | Value / Specification | Rationale / Causality |

| 1H-Indole-3-carboxaldehyde | 100.0 g (0.69 mol, 1.0 eq) | Limiting reagent, electrophile. |

| Acetone | 1.5 L (20.4 mol, ~30 eq) | Reactant and solvent; excess prevents bis-aldol. |

| 5 N Aqueous NaOH | 150 mL (0.75 mol, 1.1 eq) | Base catalyst; slight excess drives E1cB dehydration. |

| Dosing Rate (NaOH) | 5.0 mL/min | Prevents exotherm from exceeding 45 °C during addition. |

| Maturation Temperature | 50 °C | Balances kinetic rate with acetone volatility. |

Table 2: In-Process Control (IPC) Specifications

| IPC Phase | Analytical Method | Acceptance Criteria | Action if Failed |

| Reaction Maturation | HPLC (UV at 254 nm) | < 1.0% Area of starting aldehyde | Continue stirring at 50 °C for 4 h, re-test. |

| Quench & Neutralization | Calibrated pH Probe | pH 7.0 ± 0.5 | Titrate with 1 N HCl or 1 N NaOH until target pH. |

| Final Product Purity | HPLC / 1H-NMR | > 98.0% Area, no bis-aldol | Recrystallize from hot ethanol/water. |

Process Flow and Mechanistic Diagrams

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for indole-3-buten-2-one.

Figure 2: Scalable process flow diagram for the synthesis of indole-3-buten-2-one.

Step-by-Step Experimental Protocol (100 g Scale)

Note on Self-Validating Systems: This protocol integrates immediate analytical feedback loops (IPCs) to ensure the physical phenomena occurring in the reactor align precisely with the chemical intent.

Step 1: Reactor Preparation and Dissolution

-

Equip a 3.0 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine), a reflux condenser, an internal thermocouple, and a dropping funnel.

-

Charge the reactor with 1.5 L of HPLC-grade acetone.

-

Initiate agitation at 250 RPM.

-

Slowly charge 100.0 g (0.69 mol) of 1H-indole-3-carboxaldehyde into the reactor. Observation: The mixture will appear as a pale-yellow suspension. Complete dissolution may not occur until the base is added and the temperature is raised.

Step 2: Base Dosing and Enolate Generation

-

Adjust the reactor jacket temperature to maintain the internal temperature at 20–25 °C.

-

Load 150 mL of 5 N aqueous NaOH into the dropping funnel.

-

Begin dropwise addition of the NaOH solution at a rate of approximately 5.0 mL/min. Causality Check: Monitor the internal thermocouple continuously. The enolate formation is exothermic. If the internal temperature exceeds 35 °C during addition, pause the dosing to allow the jacket cooling to remove the sensible heat, preventing solvent boil-off.

Step 3: Reaction Maturation

-

Once dosing is complete, increase the jacket temperature to heat the internal reaction mixture to 50 °C.

-

Maintain agitation at 300 RPM and stir at 50 °C for 12 to 24 hours. Self-Validation (IPC 1): After 12 hours, withdraw a 0.5 mL sample, dilute with 5 mL of mobile phase, and analyze via HPLC. The reaction is deemed complete when the 1H-indole-3-carboxaldehyde peak is < 1.0% Area.

Step 4: Quench and Controlled Crystallization

-

Cool the reactor internal temperature to 20 °C.

-

To quench the basic catalyst and prevent downstream degradation, slowly add 1 N HCl dropwise until the mixture reaches a pH of 7.0 ± 0.5 (IPC 2).

-

To precipitate the product, slowly charge 1.0 L of ice-cold deionized water into the reactor over 45 minutes while increasing agitation to 400 RPM. Causality Check: The addition of water acts as an anti-solvent. Because the target enone is highly lipophilic compared to the miscible acetone/water phase, it will crash out of solution as a distinct yellow/brown crystalline precipitate.

Step 5: Isolation and Drying

-

Discharge the reactor slurry and filter through a sintered glass Buchner funnel under vacuum.

-

Wash the filter cake with 2 x 200 mL of cold water to remove residual salts (NaCl) and trace acetone.